Merocyanine 540
Overview
Description
Synthesis Analysis
The synthesis of MC540 and related cyanine dyes involves the construction of heterocyclic compounds that typically contain nitrogen atoms. A review article by C. Int (2019) discusses the synthesis of different classes of five/six-membered heterocyclic cyanine dyes, including merocyanine dyes. This review provides a detailed overview of the synthesis steps for these dyes, covering monomethine cyanine dyes, dimethine cyanine dyes, trimethine cyanine dyes, and others, with a special emphasis on merocyanine dyes. The synthesis process is elaborated through equations, making it informative and useful for researchers and students in the field of synthetic dye chemistry (C. Int, 2019).
Molecular Structure Analysis
The molecular structure of MC540, like other cyanine dyes, is characterized by the presence of a polymethine chain connecting two nitrogen-containing heterocyclic rings. This structure is responsible for the dye's ability to absorb and emit light at specific wavelengths. The electronic structure and resonance stabilization contribute to MC540's unique photophysical properties, making it an effective agent for photodynamic therapy and fluorescent labeling.
Chemical Reactions and Properties
Cyanine dyes, including MC540, undergo various chemical reactions that are pivotal for their applications. These reactions often involve changes in the polymethine chain or the heterocyclic rings, affecting the dye's optical properties. For example, photoisomerization, a reaction triggered by light exposure, can cause a reversible change in the dye's structure, leading to a change in its absorption spectrum. This property is utilized in optical data storage and molecular switches.
Physical Properties Analysis
The physical properties of MC540, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. These dyes are generally soluble in organic solvents and exhibit high thermal stability, making them suitable for various applications in materials science and biochemistry. The specific physical properties of MC540 depend on its exact chemical structure, particularly the length of the polymethine chain and the nature of the substituents on the heterocyclic rings.
Chemical Properties Analysis
The chemical properties of MC540 are characterized by its reactivity towards nucleophiles and electrophiles, its photostability, and its ability to form complexes with metals and other molecules. These properties are essential for its use in photodynamic therapy, where MC540 generates reactive oxygen species upon light activation, leading to the targeted destruction of malignant cells. Additionally, MC540's interaction with biological membranes and its sensitivity to environmental factors like pH and ionic strength are crucial for its application as a fluorescent probe in biological studies.
References
Scientific Research Applications
Phototreatment of Human Cancer Cells
- Scientific Field: Oncology
- Application Summary: MC-540 is used as a photosensitizer in the phototreatment of human cancer cells, specifically leukemia . It is an anionic, lipophilic fluorescent dye that binds preferentially to fluid-like domains of the cell membrane .
- Methods of Application: The dye is applied to the cancer cells and then photoexcited. This causes a breakdown of the normal permeability properties of the membrane and, eventually, cell death .
Detection of Hypochlorite Ions
- Scientific Field: Analytical Chemistry
- Application Summary: MC-540 has been demonstrated as a ‘turn-off’ fluorescent probe to detect hypochlorite ions (ClO−) in an aqueous medium .
- Methods of Application: MC-540 was separately investigated by fluorescence and absorption spectroscopy in the presence of various analytes, including cations and anions . The fluorescence intensity of MC-540 was effectively quenched with only ClO− ions .
- Results or Outcomes: The detection limit (LOD) of ClO− was determined to be 6.83 nM . The method was reliably applied to drinking, natural spring, and tap water samples .
Membrane Studies (Transmembrane Potentials)
- Scientific Field: Cell Biology
- Application Summary: MC-540 is used as a biological probe in membrane studies, specifically for studying transmembrane potentials . It is an anionic, lipophilic fluorescent dye that binds preferentially to fluid-like domains of the cell membrane .
- Methods of Application: The dye is applied to the cell membrane and its fluorescence excitation spectrum is studied . The results indicate that the polarity of MC-540 is lower in the first excited singlet state than in the ground state .
- Results or Outcomes: In aqueous solutions, MC-540 forms stacked aggregates (dimers, trimers) at low concentrations and micelles at higher concentrations .
Membrane Permeability Studies
- Scientific Field: Cell Biology
- Application Summary: MC-540 is used as an impermeant fluorescent probe for studying membrane potential and permeability .
- Methods of Application: The dye is applied to the cell membrane and photoexcitation of the membrane-bound dye differentially modifies membrane permeability .
- Results or Outcomes: The application of MC-540 has been shown to cause a breakdown of the normal permeability properties of the membrane and, eventually, cell death .
Photophysics Studies
- Scientific Field: Physical Chemistry
- Application Summary: MC-540 is used in photophysics studies . The electronic absorption and fluorescence emission spectra of MC-540 were determined at 298 K in a number of solvents of different polarity and solvent effects were evaluated using the solvatochromic shift method .
- Methods of Application: The dye is applied to various solvents and its electronic absorption and fluorescence emission spectra are studied . The ground and first excited singlet state dipole moments of MC-540 were measured and compared with the corresponding calculated values .
- Results or Outcomes: The results indicate that the polarity of MC-540 is lower in the first excited singlet state than in the ground state . In aqueous solutions, MC-540 forms stacked aggregates (dimers, trimers) at low concentrations and micelles at higher concentrations .
Fluorescence Sensor for ClO− Determination
- Scientific Field: Analytical Chemistry
- Application Summary: MC-540 has been demonstrated as a ‘turn-off’ fluorescent probe to detect hypochlorite ions (ClO−) in an aqueous medium . It was revealed that the fluorescence intensity of MC-540 was effectively quenched with only ClO− ions without being affected by the other twenty-five analytes .
- Methods of Application: MC-540 was separately investigated by fluorescence and absorption spectroscopy in the presence of various analytes, including cations and anions . The interaction ratio between MC-540 and ClO− was determined as 4:1, and the binding constant (Ka) was calculated as 28.38 M−4 for MC-540 .
- Results or Outcomes: The detection limit (LOD) of ClO− was determined to be 6.83 nM . The presented method was reliably applied to drinking, natural spring, and tap water samples .
properties
IUPAC Name |
sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1/b10-7+,23-15-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQUFVVXNRMSHL-LTHRDKTGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N3NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merocyanine 540 | |
CAS RN |
62796-23-0 | |
Record name | Merocyanine 540 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)-2-buten-1-ylidene]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)- 2-buten-1-ylidene]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEROCYANINE 540 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS0KSN6L1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.